molecular formula C15H23NO4S B10971355 2,4-dimethoxy-N-(4-methylcyclohexyl)benzenesulfonamide

2,4-dimethoxy-N-(4-methylcyclohexyl)benzenesulfonamide

Cat. No.: B10971355
M. Wt: 313.4 g/mol
InChI Key: YEWHUDGRLCIGQN-UHFFFAOYSA-N
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Description

2,4-dimethoxy-N-(4-methylcyclohexyl)benzenesulfonamide is an organic compound characterized by the presence of methoxy groups at the 2 and 4 positions on the benzene ring, a sulfonamide group, and a 4-methylcyclohexyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethoxy-N-(4-methylcyclohexyl)benzenesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4-dimethoxybenzenesulfonyl chloride and 4-methylcyclohexylamine.

    Reaction: The sulfonyl chloride reacts with the amine in the presence of a base such as triethylamine or pyridine to form the sulfonamide. The reaction is usually carried out in an organic solvent like dichloromethane or toluene.

    Purification: The product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

On an industrial scale, the production of this compound would follow similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,4-dimethoxy-N-(4-methylcyclohexyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Strong nucleophiles such as sodium methoxide or sodium hydride in polar aprotic solvents.

Major Products

    Oxidation: Formation of 2,4-dimethoxybenzoic acid or 2,4-dimethoxybenzaldehyde.

    Reduction: Formation of 2,4-dimethoxy-N-(4-methylcyclohexyl)aniline.

    Substitution: Formation of derivatives with various functional groups replacing the methoxy groups.

Scientific Research Applications

2,4-dimethoxy-N-(4-methylcyclohexyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2,4-dimethoxy-N-(4-methylcyclohexyl)benzenesulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The sulfonamide group is known to interact with biological molecules through hydrogen bonding and electrostatic interactions, which can influence the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    2,4-dimethoxybenzenesulfonamide: Lacks the cyclohexyl substituent, which may affect its biological activity and chemical properties.

    4-methylcyclohexylamine: Contains the cyclohexyl group but lacks the sulfonamide and methoxy groups, resulting in different reactivity and applications.

    2,4-dimethoxy-N-(2-methylcyclohexyl)benzenesulfonamide: Similar structure but with a different position of the methyl group on the cyclohexyl ring, which can influence its steric and electronic properties.

Uniqueness

2,4-dimethoxy-N-(4-methylcyclohexyl)benzenesulfonamide is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C15H23NO4S

Molecular Weight

313.4 g/mol

IUPAC Name

2,4-dimethoxy-N-(4-methylcyclohexyl)benzenesulfonamide

InChI

InChI=1S/C15H23NO4S/c1-11-4-6-12(7-5-11)16-21(17,18)15-9-8-13(19-2)10-14(15)20-3/h8-12,16H,4-7H2,1-3H3

InChI Key

YEWHUDGRLCIGQN-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)NS(=O)(=O)C2=C(C=C(C=C2)OC)OC

Origin of Product

United States

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